molecular formula C15H11NOS B1437446 4-(4-Phenyl-1,3-thiazol-2-yl)phenol CAS No. 416859-97-7

4-(4-Phenyl-1,3-thiazol-2-yl)phenol

Cat. No. B1437446
M. Wt: 253.32 g/mol
InChI Key: DKXVVPYNEPDZNT-UHFFFAOYSA-N
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Description

“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Physical And Chemical Properties Analysis

“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .

Scientific Research Applications

Antileishmanial Agents

  • Scientific Field: Pharmacology and Tropical Diseases .
  • Application Summary: 4-Phenyl-1,3-thiazol-2-amines have been studied as potential antileishmanial agents. Leishmaniasis is a neglected disease that requires new pharmacological therapies .
  • Methods of Application: The compounds were synthesized using the Hantzsch and Weber methodology and their purities were determined by Gas Chromatography-Mass spectrometry. They were then tested against the promastigote forms of Leishmania amazonensis as well as against two white cell lines (L929 and THP-1) and the monkey’s kidney Vero cells .
  • Results: Four out of the eight compounds tested exhibited important anti-promastigote activity associated with good selectivity indexes when considering Vero cells. For the most promising compound, compound 6, IC 50 against promastigotes was 20.78 while SI was 5.69 .

Various Biological Activities

  • Scientific Field: Medicinal Chemistry .
  • Application Summary: Thiazoles, including 4-Phenyl-1,3-thiazol-2-amines, have been studied for their wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
  • Methods of Application: Various types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems were synthesized and their biological activities were studied .
  • Results: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXVVPYNEPDZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1,3-thiazol-2-yl)phenol

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 2-bromoacetophenone (520 mg, 2.61 mmol) and 4-hydroxy-thiobenzamide (400 mg, 2.61 mmol) were dissolved in ethanol (10 ml), and the resulting solution was heated to reflux. After about one hour, the reaction was cooled to about 35° C. and was allowed to stir for about an additional twelve hours. The reaction mixture was then concentrated in vacuo to an oil, the residue redissolved in ethyl acetate and methylene chloride, and extracted with saturated aqueous sodium bicarbonate. The combined extracts were then extracted with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. The crude product was purified by column chromatography (silica gel; methylene chloride to 2% methanol/methylene chloride). The title product was isolated as a white solid (516 mg, 78% yield). LRMS ([M+H]+)=254.1.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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